![molecular formula C9H15F3N2O3 B185133 tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate CAS No. 160502-09-0](/img/structure/B185133.png)
tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate
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Overview
Description
tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate is a chemical compound commonly used in organic synthesis, particularly in the protection of amine groups. This compound is part of the carbamate family, which is known for its stability and ease of removal under specific conditions. The tert-butyl group provides steric hindrance, making it a useful protecting group in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of carbon dioxide and tert-butyl alcohol. The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate primarily undergoes deprotection reactions, where the tert-butyl group is removed to reveal the free amine. This deprotection can be achieved using strong acids like trifluoroacetic acid (TFA) or by catalytic hydrogenation.
Common Reagents and Conditions
Deprotection with TFA: The compound is treated with TFA, leading to the protonation of the carbamate oxygen and the subsequent loss of the tert-butyl group as a carbocation.
Catalytic Hydrogenation: Using a palladium catalyst (Pd-C) and hydrogen gas, the tert-butyl group can be removed under mild conditions.
Major Products Formed
The primary product of these reactions is the free amine, which can then participate in further synthetic transformations, such as coupling reactions to form peptides or other amide-containing compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
One of the notable applications of tert-butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate is in the development of anticancer agents. The trifluoroacetyl group enhances the lipophilicity of compounds, which can improve their bioavailability and efficacy in targeting cancer cells. Research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines, making it a candidate for further development in anticancer therapies .
Drug Delivery Systems
The compound can also be utilized in drug delivery systems, especially as a linker in prodrug formulations. Its ability to form stable conjugates with therapeutic agents allows for controlled release and targeted delivery, enhancing the therapeutic index while minimizing side effects. This application is particularly relevant in the context of chemotherapy, where targeted delivery can significantly improve treatment outcomes .
Bioconjugation and Chemical Biology
Linkers for Bioconjugates
this compound serves as an effective linker in bioconjugation applications. It can be used to attach biomolecules such as peptides, proteins, or nucleotides to various substrates for the development of biosensors or therapeutic agents. The trifluoroacetyl moiety provides stability and enhances the interaction with biological targets, which is crucial for the efficacy of bioconjugates .
Nucleotide Sequencing Applications
This compound has been explored as a short pendant arm linker for nucleotides in sequencing applications. Its structural properties allow it to facilitate efficient binding and hybridization processes essential for accurate DNA sequencing methods. By improving the stability and specificity of nucleotide interactions, it contributes to advancements in genomic research .
Biochemical Reagent
Research Applications
As a biochemical reagent, this compound is utilized in various laboratory settings for synthesizing other chemical entities. Its role as an intermediate in organic synthesis makes it valuable for researchers developing new compounds with potential therapeutic effects .
Case Studies
Mechanism of Action
The mechanism by which tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate exerts its effects involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. Upon deprotection, the carbamate linkage is cleaved, releasing the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another commonly used protecting group for amines, similar in structure but without the trifluoroacetyl group.
Carboxybenzyl (CBz) carbamate: Used for the protection of amines, removable by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group for amines, removable under basic conditions.
Uniqueness
tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate is unique due to the presence of the trifluoroacetyl group, which provides additional stability and can influence the reactivity of the protected amine. This makes it particularly useful in synthetic pathways where selective protection and deprotection are required .
Biological Activity
Tert-butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The trifluoroacetyl group is known for enhancing the pharmacological properties of various compounds, and its incorporation into carbamate structures can lead to interesting biological effects. This article will explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
The compound is characterized by the presence of a tert-butyl group and a trifluoroacetyl moiety attached to an aminoethyl carbamate structure. This configuration may influence its solubility, stability, and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Prodrug Activation : Similar to other carbamate prodrugs, it may undergo hydrolysis to release active pharmacological agents, which can interact with DNA or proteins in target cells .
- Electrophilic Nature : The trifluoroacetyl group enhances electrophilicity, potentially increasing reactivity towards nucleophiles in biological systems .
Biological Activity and Efficacy
Research has demonstrated various biological activities associated with compounds containing similar structural motifs:
- Antitumor Activity : Studies indicate that carbamate prodrugs can exhibit significant antitumor effects due to their ability to release active drug forms that alkylate DNA. For instance, a related cyclic carbamate demonstrated a therapeutic window allowing for higher dosing without increased toxicity .
- Enzyme Inhibition : The trifluoroacetyl group has been shown to enhance the potency of compounds against specific enzymes. For example, it has been documented that fluorinated compounds can significantly inhibit reverse transcriptase enzymes by stabilizing interactions through hydrogen bonding .
- Antimicrobial Properties : Some derivatives of carbamate structures have exhibited antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds similar to this compound:
- In Vivo Studies : In vivo evaluations have shown that certain carbamate derivatives can achieve long-term cures in tumor-bearing models when administered at high doses, indicating their potential as effective antitumor agents .
- In Vitro Assays : Various in vitro assays have been employed to assess cytotoxicity and enzyme inhibition. For instance, assays measuring the interaction of compounds with cancer cell lines or specific enzymes provide insights into their therapeutic potential .
Data Summary
The following table summarizes key findings related to the biological activity of similar compounds:
Properties
IUPAC Name |
tert-butyl N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O3/c1-8(2,3)17-7(16)14-5-4-13-6(15)9(10,11)12/h4-5H2,1-3H3,(H,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIIKOSSPGMOTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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